7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9930759
InChI: InChI=1S/C22H22O5/c1-13(2)21-14(3)18-10-9-17(11-20(18)27-22(21)24)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9930759

Molecular Formula: C22H22O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one -

Specification

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
IUPAC Name 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one
Standard InChI InChI=1S/C22H22O5/c1-13(2)21-14(3)18-10-9-17(11-20(18)27-22(21)24)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
Standard InChI Key IBZKQFPWBRVJIK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C

Introduction

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. It features a complex molecular structure with a chromenone core and various substituents that enhance its biological activity. The compound's molecular formula is C22H22O5, and its molecular weight is approximately 366.4 g/mol.

Synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one

The synthesis of this compound typically involves the reaction of 4-methyl-7-hydroxycoumarin with 4-methoxyphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions for several hours. Purification is achieved through recrystallization or column chromatography.

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating specific molecular targets within the cells. Its mechanism of action appears to involve interactions with enzymes or receptors related to cancer pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is evidence that this compound may possess anti-inflammatory effects. It could potentially be used in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds include 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one and 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. The uniqueness of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activities

StudyFindingsApplications
Study 1Demonstrated antimicrobial activity against E. coli and S. aureusPotential development of new antibiotics
Study 2Inhibition of proliferation in breast cancer cell linesDevelopment of anticancer therapies
Study 3Reduction of inflammatory markers in animal modelsTreatment for inflammatory diseases

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